N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Medicinal Chemistry ADME Prediction Physicochemical Properties

N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (CAS 63006-82-6) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class. It is characterized by an N-methylacetamide substituent at the 1-position of the saturated isoquinoline ring system.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 63006-82-6
Cat. No. B11894488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
CAS63006-82-6
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1C2=CC=CC=C2CCN1
InChIInChI=1S/C12H16N2O/c1-9(15)14(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,12-13H,7-8H2,1-2H3
InChIKeyVTRULPYZTMNXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (CAS 63006-82-6): Procurement Specification & Chemical Identity


N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (CAS 63006-82-6) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class. It is characterized by an N-methylacetamide substituent at the 1-position of the saturated isoquinoline ring system [1]. THIQ derivatives are broadly investigated as privileged scaffolds in medicinal chemistry, with applications spanning central nervous system disorders, oncology, and cardiovascular indications [2]. This specific compound, with a molecular weight of 204.27 g/mol and a computed XLogP3 of 1, is primarily positioned as a versatile intermediate or a functional probe for structure-activity relationship (SAR) studies, rather than a fully characterized bioactive end-product. For procurement, its value lies in its unique substitution pattern, which serves as a strategic entry point for generating diverse 1-substituted THIQ analog libraries.

Procurement Risk: Why THIQ Analogs Cannot Be Interchanged for N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide


The biological and physicochemical properties of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives are exquisitely sensitive to the nature and position of their substituents. Simple substitution with a close analog, such as the N-desmethyl derivative (Acetamide, N-(1,2,3,4-tetrahydro-1-isoquinolinyl)-, CAS 477532-06-2), introduces significant structural changes that can drastically alter molecular recognition, pharmacokinetic behavior, and synthetic utility . The presence of the N-methyl group on the target compound reduces the hydrogen bond donor count by one compared to its des-methyl counterpart, which directly impacts membrane permeability and target binding orientation. Furthermore, the 1-substitution pattern is distinct from the more common 7-substituted THIQs, which are extensively studied as phenylethanolamine N-methyltransferase (PNMT) inhibitors, representing a completely different pharmacological space [1]. Therefore, substituting with a generic THIQ scaffold without verifying the specific 1-N-methylacetamide pattern risks invalidating SAR hypotheses, altering reaction outcomes in synthetic pathways, and producing non-comparable biological data.

Quantitative Evidence for the Differentiation of N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (CAS 63006-82-6)


Hydrogen Bond Donor Count: Target Compound vs. Des-methyl Analog (CAS 477532-06-2)

A key structural feature of N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is its single hydrogen bond donor (HBD) count, a direct consequence of N-methylation of the acetamide nitrogen. In contrast, the closest commercial analog, Acetamide, N-(1,2,3,4-tetrahydro-1-isoquinolinyl)- (CAS 477532-06-2), possesses two HBDs . Lipinski's 'rule of five' identifies HBD count as a critical parameter for predicting oral bioavailability, with a ceiling of 5 generally accepted; however, reductions from 2 to 1 HBD can disproportionately enhance passive membrane permeability and reduce P-glycoprotein efflux susceptibility [1]. This single-point structural change can be a decisive factor in cell-based assay performance and in vivo pharmacokinetics.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Lipophilicity (XLogP3) Differentiation for Enhanced Membrane Partitioning

The computed partition coefficient (XLogP3) for N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is 1 [1]. This represents a measurable increase in lipophilicity compared to its N-desmethyl analog (CAS 477532-06-2), for which the predicted XLogP is ~0.4 based on its structural properties and a predicted pKa of 14.95±0.20 . A shift in logP from 0.4 to 1.0, while seemingly modest, translates to an ~4-fold increase in partition coefficient and can significantly improve binding to hydrophobic pockets or passive diffusion through lipid bilayers, while maintaining aqueous solubility suitable for biochemical assays [2].

Physicochemical Profiling Lipophilicity Drug Design

Substitution Pattern Differentiation: 1-Position Advantage over 7-Substituted PNMT Inhibitors

The majority of biologically characterized THIQ scaffolds, particularly the work by Grunewald et al., focus on 7-substituted derivatives as inhibitors of phenylethanolamine N-methyltransferase (PNMT), with reported Ki values ranging from 1.1 µM to >190 µM for bovine PNMT [1]. The target compound, N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide, is a 1-substituted THIQ, a structural isomer that presents its acetamide moiety in a completely different geometric orientation relative to the aromatic ring. While direct PNMT inhibition data for the target compound is not publicly available, the structure-activity relationship models for PNMT predict that a 1-substituent would not fit the established pharmacophore for this enzyme, thus offering a potential pathway to avoid the α2-adrenoceptor cross-reactivity (selectivity ratio of ~6 for a key 7-substituted lead [1]) that has historically complicated the development of THIQ-based PNMT inhibitors.

Structure-Activity Relationship (SAR) PNMT Inhibition Target Selectivity

Synthetic Utility: Distinct Reactivity of the 1-Acetamide Group

The N-methylacetamide group at the 1-position offers distinct synthetic versatility compared to other THIQ analogs. For instance, N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (CAS 477532-06-2) can act as a direct precursor for further N-alkylation or acylation, but the target compound's pre-installed N-methyl group prevents unwanted side reactions at this nitrogen during subsequent synthetic steps [1]. This 'protected' amine feature is in contrast to the more common 7-substituted THIQs, which typically lack a functionalizable handle at the 1-position. This makes the target compound a strategic intermediate for multi-step synthesis, particularly in the preparation of 1,1-disubstituted THIQ libraries for diversity-oriented synthesis.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Application Scenarios for Procuring N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (CAS 63006-82-6)


Design of CNS-Penetrant Fragment Libraries

The compound's small size (MW = 204.27), low HBD count (1), and balanced XLogP3 (1) align with key physicochemical criteria for central nervous system (CNS) drug discovery [1]. It is an ideal starting fragment for generating CNS-focused screening libraries, particularly when membrane permeability is a primary selection hurdle.

Synthesis of Orexin or NMDA Receptor Modulator Scaffolds

Given the established role of 1-substituted THIQs in patent literature for orexin receptor antagonism and NMDA receptor potentiation [1], this compound serves as a critical intermediate for synthesizing novel analogs that avoid the selectivity issues associated with classic 7-substituted PNMT inhibitors. Its 1-acetamide group can be reduced or modified to explore new chemical space in these target families.

Negative Control Probe for PNMT Inhibition Assays

Based on SAR models, a 1-substituted THIQ is predicted to be a poor PNMT inhibitor [1]. A researcher studying 7-substituted THIQ PNMT inhibitors could procure this compound as a structurally related but pharmacologically inactive negative control, ensuring that observed cellular effects are specific to the 7-substitution pattern and not a general property of the THIQ ring system.

Protected Building Block for 1,1-Disubstituted THIQ Synthesis

For medicinal chemists building 1,1-disubstituted THIQ libraries, this compound's N-methylacetamide group acts as a built-in protecting group [1]. It can be directly functionalized at the benzylic 1-position via deprotonation and electrophilic trapping, a strategy that is not feasible with the free N-H analog without additional protection steps, thereby simplifying the synthetic route.

Quote Request

Request a Quote for N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.